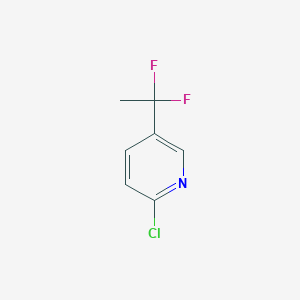

2-Chloro-5-(1,1-difluoroethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPDOKCSQCJWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284977 | |

| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353777-55-5 | |

| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353777-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(1,1-difluoroethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is used in the preparation of piperidine derivatives as acetyl-coa carboxylase inhibitors, suggesting that it may interact with enzymes involved in lipid metabolism.

Biochemical Pathways

2-Chloro-5-(1,1-difluoroethyl)pyridine is involved in the synthesis of compounds that inhibit acetyl-CoA carboxylase. This enzyme plays a crucial role in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA. Inhibition of this enzyme can disrupt lipid metabolism, which may have therapeutic implications for metabolic disorders.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-(1,1-difluoroethyl)pyridine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating metabolic pathways and improving metabolic health. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, affecting its overall impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

2-Chloro-5-(1,1-difluoroethyl)pyridine is a heterocyclic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom and a difluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

The chemical formula of this compound is C6H4ClF2N, with a molecular weight of approximately 165.55 g/mol. The presence of electronegative substituents such as chlorine and fluorine significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The difluoroethyl group may enhance binding affinity and specificity towards these targets, potentially acting as an inhibitor or modulator in various biochemical pathways.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. A study highlighted that derivatives of pyridine compounds can inhibit the growth of several pathogenic microorganisms. The mechanism often involves disrupting cellular processes in microbial cells.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. For instance, thiazole derivatives related to pyridine structures have been shown to possess potent anticancer activity by inhibiting critical enzymes involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that modifications in the substituents can lead to variations in biological efficacy. The introduction of halogen atoms like chlorine or fluorine can enhance the pharmacological properties by improving lipophilicity and stability against metabolic degradation .

| Substituent | Biological Activity | Notes |

|---|---|---|

| Chlorine | Antimicrobial | Enhances binding to microbial targets |

| Difluoroethyl | Anticancer | Potential inhibitor of cancer cell growth |

Case Studies

Several case studies have explored the biological activities of pyridine derivatives:

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with difluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting potential for further development as anticancer agents .

Scientific Research Applications

Organic Synthesis

2-Chloro-5-(1,1-difluoroethyl)pyridine is primarily used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the difluoroethyl group enhances its reactivity, making it a valuable precursor for various chemical transformations.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used to develop new drugs by modifying its structure to create derivatives with enhanced biological activity. |

| Agrochemicals | Acts as a key intermediate in the synthesis of pesticides and herbicides. |

| Specialty Chemicals | Utilized in the production of fine chemicals for industrial applications. |

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in developing new therapeutic agents. Its derivatives may exhibit biological activity against various diseases, including cancer and infectious diseases. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor ligands.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in cancer cell proliferation, highlighting its potential as a lead compound for drug development .

Biological Research

The compound is employed in biological studies to investigate interactions between small molecules and biological targets such as enzymes and receptors. Its ability to modulate biochemical pathways makes it a useful tool in pharmacological research.

| Biological Target | Mechanism of Action |

|---|---|

| Enzymes | Inhibition or activation based on structural modifications. |

| Receptors | Binding affinity influenced by the difluoroethyl group, affecting signal transduction pathways. |

Industrial Applications

This compound is also utilized in various industrial processes:

- Production of Polymers : It can be used as a precursor for synthesizing specialty polymers with tailored properties.

- Dyes and Pigments : The compound's reactivity allows it to be incorporated into dye formulations.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-Chloro-5-(1,1-difluoroethyl)pyridine with structurally related compounds:

*Representative example from with phenyl substituents.

Key Observations:

- Lipophilicity and Stability: The difluoroethyl group (CF2CH3) in the target compound increases steric bulk and electron-withdrawing effects compared to difluoromethyl (CF2H) or monofluoroethyl (CHFCH3) groups. This enhances resistance to oxidative metabolism, making it favorable for pesticidal or drug design applications .

- Synthetic Challenges : The synthesis of this compound via coupling reactions (e.g., using 2-bromo-5-(1,1-difluoroethyl)pyridine) yields only 12%, indicating difficulties in introducing the difluoroethyl group . In contrast, phenyl-substituted analogs achieve higher yields (67–81%) due to milder reaction conditions .

Spectroscopic Differentiation

Nuclear magnetic resonance (NMR) data highlights substituent-driven shifts:

- 1H NMR : The difluoroethyl group in the target compound produces distinct splitting patterns due to coupling with fluorine atoms. For example, 2-chloro-5-(1-fluoroethyl)pyridine (compound 18 in ) shows δH = 1.55 ppm (d, J = 23 Hz) for the CHFCH3 group, whereas the difluoroethyl group would exhibit more complex splitting .

- 19F NMR: Fluorine atoms in the difluoroethyl group resonate at δF ≈ -100 to -110 ppm, differing from monofluoro analogs (δF ≈ -180 to -200 ppm) .

Agrochemical Relevance

Compounds like 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine () are prioritized in pesticide research due to structural similarity to neonicotinoids (e.g., thiacloprid). The difluoroethyl group in the target compound may improve binding to insect nicotinic acetylcholine receptors by modulating electron density and steric fit .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(1,1-difluoroethyl)pyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen (e.g., chlorine) at the pyridine ring with a difluoroethyl group may involve transition metal catalysis (e.g., Pd-mediated coupling). Evidence from similar compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine) suggests using chlorinating agents like phthalyl chloride under controlled temperatures (60–80°C) with triethylamine as a base . Optimization should include screening solvents (e.g., dichloromethane or DMF), temperature gradients, and catalyst loading. Purity can be confirmed via LC-MS or NMR (e.g., -NMR for fluorinated groups) .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodology : Key properties include:

- LogP : ~2.75 (predicted via computational tools like PubChem) .

- Melting Point : 32–34°C (analogous to 2-chloro-5-(trifluoromethyl)pyridine) .

- Spectroscopy : - and -NMR for structural confirmation (e.g., chemical shifts at ~-90 to -110 ppm for CF groups) .

- Stability : Test under inert atmospheres (N) and monitor degradation via HPLC at varying pH .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : N95 masks, gloves, and eyeshields due to respiratory and dermal irritation risks .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis or oxidation .

- Waste Disposal : Segregate halogenated waste and collaborate with certified hazardous waste handlers .

Advanced Research Questions

Q. How does the steric and electronic profile of the difluoroethyl group influence regioselectivity in functionalization reactions?

- Methodology : The CF group introduces steric hindrance and electron-withdrawing effects, directing electrophilic attacks to the pyridine ring’s meta position. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation may involve competitive reactions with bromine or nitration agents. Compare results to analogous trifluoromethyl-substituted pyridines, where regiochemistry is well-documented .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Methodology :

- Byproduct Analysis : Use GC-MS or -NMR to identify impurities (e.g., 2-chloro-3-methylpyridine in chlorination reactions) .

- Reaction Monitoring : In-situ IR or Raman spectroscopy to track intermediate formation.

- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent polarity) to isolate optimal conditions .

Q. How can this compound serve as a precursor in medicinal chemistry or chemical biology?

- Methodology :

- Medicinal Probes : Functionalize the pyridine ring via Suzuki-Miyaura coupling to introduce bioisosteres (e.g., aryl groups for kinase inhibition) .

- Biological Labeling : Radiolabel the difluoroethyl group with for PET imaging, adapting methods from fluorinated pyridine derivatives .

- Data : In a 2022 study, a difluoroethyl-diazepine analog showed PAK1 inhibition (IC = 504.16 [M+H]), validated via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.